4-methoxy-2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-methoxy-2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups or to convert the pyrimidine ring to a dihydropyrimidine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2-methylpyrimidine: Lacks the piperazine and trimethoxybenzoyl groups, making it less complex and potentially less active in biological systems.
2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
4-methoxy-2-methyl-6-piperazin-1-ylpyrimidine:
Uniqueness
The presence of both the piperazine and trimethoxybenzoyl groups in 4-methoxy-2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine makes it unique compared to similar compounds
Properties
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-13-21-17(12-18(22-13)28-4)23-6-8-24(9-7-23)20(25)14-10-15(26-2)19(29-5)16(11-14)27-3/h10-12H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEQXODYJIQVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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